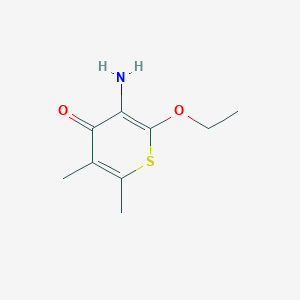![molecular formula C14H13N3O2 B11072585 2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11072585.png)
2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE is a heterocyclic compound that features a pyrimidine ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE typically involves the condensation of 3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidine with a benzonitrile derivative. The reaction is often carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[3,6-DIMETHYL-2,4-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL]METHYL}BENZONITRILE: A similar compound with a purine ring instead of a pyrimidine ring.
2-{[3,6-DIMETHYL-2,4-DIOXO-1,2,3,6-TETRAHYDRO-1H-PYRIMIDIN-1-YL]METHYL}BENZONITRILE: Another derivative with slight modifications to the pyrimidine ring.
Uniqueness
The uniqueness of 2-{[3,6-DIMETHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZONITRILE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzonitrile moiety allows for versatile applications and interactions that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(3,6-dimethyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-10-7-13(18)16(2)14(19)17(10)9-12-6-4-3-5-11(12)8-15/h3-7H,9H2,1-2H3 |
InChI Key |
OYGOCOVQYGJSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


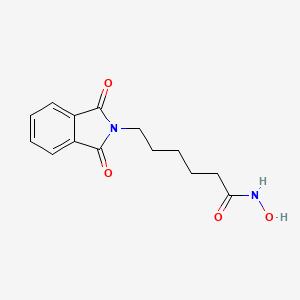
![N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11072505.png)
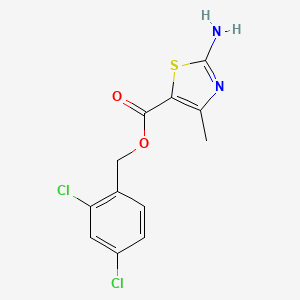
![Methyl 2-({[4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072517.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)
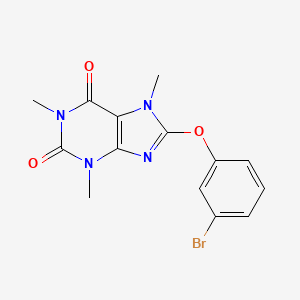
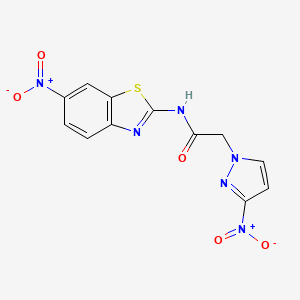
![(2Z)-{[2-(benzylcarbamoyl)phenyl]imino}(phenyl)ethanoic acid](/img/structure/B11072528.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11072538.png)
![Thiazolo[4,5-d]pyrimidin-7(6H)-one, 5-(2-fluorophenyl)-2,3-dihydro-3-(2-propenyl)-2-thioxo-](/img/structure/B11072541.png)
![2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11072551.png)
![4-bromo-2-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11072555.png)
![N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11072561.png)
